molecular formula C11H13F2N B11739760 1-(2,6-Difluorophenyl)cyclopentanamine

1-(2,6-Difluorophenyl)cyclopentanamine

Katalognummer: B11739760
Molekulargewicht: 197.22 g/mol
InChI-Schlüssel: JFNVWVMNPXIAPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Difluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13F2N. It is known for its applications in various research fields due to its unique chemical properties. The compound is often used as a building block in the synthesis of more complex molecules.

Vorbereitungsmethoden

The synthesis of 1-(2,6-Difluorophenyl)cyclopentanamine typically involves the reaction of 2,6-difluorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

1-(2,6-Difluorophenyl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Difluorophenyl)cyclopentanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,6-Difluorophenyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Difluorophenyl)cyclopentanamine can be compared with other similar compounds, such as:

    This compound Hydrochloride: This compound is a hydrochloride salt form and is often used in similar research applications.

    N-[(2,6-Difluorophenyl)methyl]cyclopentanamine: This compound has a similar structure but differs in the substitution pattern on the cyclopentane ring.

These compounds share similar chemical properties but may differ in their specific applications and reactivity.

Eigenschaften

Molekularformel

C11H13F2N

Molekulargewicht

197.22 g/mol

IUPAC-Name

1-(2,6-difluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H13F2N/c12-8-4-3-5-9(13)10(8)11(14)6-1-2-7-11/h3-5H,1-2,6-7,14H2

InChI-Schlüssel

JFNVWVMNPXIAPR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=C(C=CC=C2F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.